molecular formula C9H11Cl2NO2 B2533993 (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride CAS No. 930769-53-2

(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride

Cat. No. B2533993
CAS RN: 930769-53-2
M. Wt: 236.09
InChI Key: OWLYBHXRFBLXNQ-DDWIOCJRSA-N
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Description

“(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 930769-53-2 . It has a molecular weight of 236.1 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2.ClH/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13;/h1-4,8H,5,11H2, (H,12,13);1H/t8-;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 184-188 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Molecular Structure and Spectral Analysis

The molecular structure and spectral properties of compounds similar to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride have been extensively studied. For example, the Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra of 4-amino-3(4-chlorophenyl) butanoic acid were recorded to analyze molecular electronic energy, geometrical structure, vibrational spectra, and thermodynamical properties. Such studies help in understanding the molecular stability and intramolecular charge transfer within the compound (Muthu & Paulraj, 2012).

Crystal Engineering

Gamma amino acids, including derivatives similar to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride, have been explored for their potential in crystal engineering. The study of multicomponent crystals formed between baclofen (which shares a similar structure) and various carboxylic acids demonstrates the significance of conformation and protonation properties in analyzing specific intermolecular interactions within crystal structures (Báthori & Kilinkissa, 2015).

Synthesis and Structural Studies

Research on the synthesis and structural analysis of compounds with structural similarities to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride contributes to the development of new synthetic methodologies. For instance, the synthesis of 4-Octulose derivatives as intermediates in synthesizing polyhydroxyindolizidines involves key reactions that could be analogous to those involved in synthesizing (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid derivatives (Izquierdo et al., 1999).

Polymorphism Studies

Investigations into the polymorphism of related compounds provide insights into the physical and chemical characterization challenges that might also apply to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride. Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of similar investigational pharmaceutical compounds (Vogt et al., 2013).

Pharmacological Studies

While the specific pharmacological applications of (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride are not directly mentioned in the available literature, related compounds have been studied for their pharmacological activities. For instance, the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid and its enantiomers has been determined, highlighting the potential for similar studies on (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride (Witczuk et al., 1980).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLYBHXRFBLXNQ-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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